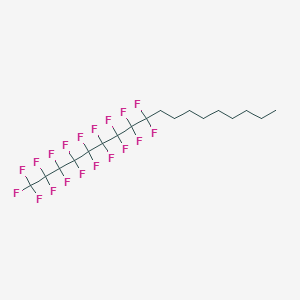
(R)-HuaCat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-HuaCat is a chiral catalyst used in various chemical reactions to facilitate the formation of specific enantiomers. Chiral catalysts are essential in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. This compound is particularly valuable in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-HuaCat typically involves the use of chiral ligands and metal complexes. One common method is the coordination of a chiral ligand to a metal center, such as palladium or rhodium. The reaction conditions often include:
- Solvents: Tetrahydrofuran, dichloromethane, or ethanol.
- Temperature: Room temperature to reflux conditions.
- Catalysts: Palladium acetate, rhodium chloride, or other metal salts.
Industrial Production Methods
In an industrial setting, the production of ®-HuaCat may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-HuaCat is known to facilitate several types of chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Hydrogenation of alkenes or alkynes to alkanes.
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halides or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the starting materials and reaction conditions. For example, oxidation of a secondary alcohol would yield a ketone, while reduction of an alkene would produce an alkane.
Scientific Research Applications
Chemistry
®-HuaCat is widely used in asymmetric synthesis to produce enantiomerically pure compounds. This is crucial in the development of new pharmaceuticals, agrochemicals, and fine chemicals.
Biology
In biological research, ®-HuaCat can be used to synthesize chiral molecules that serve as probes or inhibitors in biochemical studies.
Medicine
The pharmaceutical industry relies on ®-HuaCat for the synthesis of chiral drugs. Many drugs are chiral, and their efficacy and safety can depend on their enantiomeric purity.
Industry
Beyond pharmaceuticals, ®-HuaCat finds applications in the production of flavors, fragrances, and other specialty chemicals where chirality is important.
Mechanism of Action
®-HuaCat exerts its effects by coordinating to a metal center, creating a chiral environment that influences the outcome of the reaction. The chiral ligand induces asymmetry in the transition state, leading to the preferential formation of one enantiomer. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- (S)-HuaCat: The enantiomer of ®-HuaCat, used in similar applications but producing the opposite enantiomer.
- BINAP: A widely used chiral ligand in asymmetric catalysis.
- TADDOL: Another chiral ligand with applications in asymmetric synthesis.
Uniqueness
®-HuaCat is unique in its specific chiral environment and the types of reactions it can catalyze. Its effectiveness in producing high enantiomeric excess makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
N-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYODAJNLXMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)



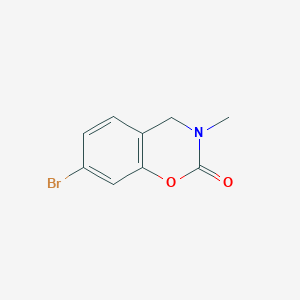
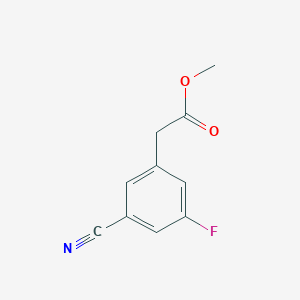
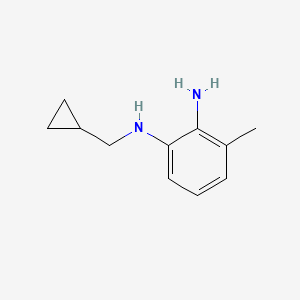

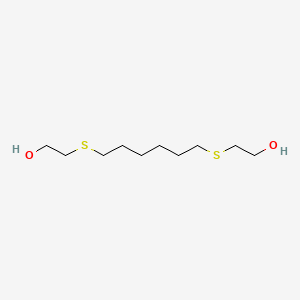
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
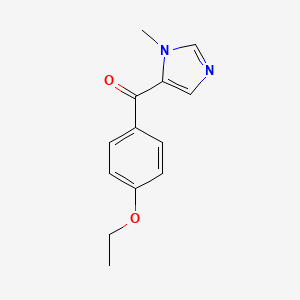
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
